3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one

EGFR inhibitor intermediate Osimertinib API synthesis Convergent heterocyclization

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one (CAS 954421-16-0 for the (2E) isomer) is an N-methylindole-bearing β-aminovinyl ketone that functions as a privileged enaminone building block. The compound is most prominently employed as a key convergent intermediate in the industrial synthesis of the third-generation EGFR inhibitor osimertinib (AZD9291), where its pre-installed 1-methylindole substructure enables a six-step route to the API.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B14787126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)C=CN(C)C
InChIInChI=1S/C14H16N2O/c1-15(2)9-8-14(17)12-10-16(3)13-7-5-4-6-11(12)13/h4-10H,1-3H3
InChIKeyZSNYWDOXZZLBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one: Procurement-Focused Baseline Profile


3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one (CAS 954421-16-0 for the (2E) isomer) is an N-methylindole-bearing β-aminovinyl ketone that functions as a privileged enaminone building block [1]. The compound is most prominently employed as a key convergent intermediate in the industrial synthesis of the third-generation EGFR inhibitor osimertinib (AZD9291), where its pre-installed 1-methylindole substructure enables a six-step route to the API [2]. Its structural class is characterized by an α,β-unsaturated ketone conjugated with a dimethylamino donor, conferring regioselective reactivity toward heterocycle construction [1].

Why In-Class Enaminone Substitution Fails for 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one


The 1-methyl substituent on the indole ring is not a benign structural variation; it is a critical pharmacophoric and synthetic handle that distinguishes this compound from its closest in-class analogs such as 3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (the N–H analog) and the 2-yl regioisomer. In osimertinib synthesis, the pre-installed N-methyl group avoids a late-stage indole N-methylation step that would otherwise introduce genotoxic alkylating agents, require additional purification, and risk incomplete conversion [1]. Substituting the N–H analog into this convergent cyclization would produce the wrong indole derivative, necessitating a subsequent methylation that is documented to proceed with variable efficiency on complex late-stage intermediates . The N-methyl group also influences the electronic character of the enaminone system, altering regioselectivity in heterocycle-forming reactions—a factor that generic procurement of unsubstituted analogs cannot replicate [1].

Quantitative Differentiation Evidence for 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one


Convergent Osimertinib Synthesis: 40.4% Overall Yield with 99.1% HPLC Purity vs. Linear Route Requiring Extra N‑Methylation

The target compound participates in a key convergent cyclization with a guanidine derivative to construct the 4-(1-methylindol-3-yl)pyrimidine core of osimertinib. This route delivers osimertinib in 40.4% overall yield over six linear steps with 99.1% purity by HPLC [1]. In contrast, the alternative manufacturing route disclosed on ChemicalBook employs a seven-step linear sequence that separately introduces the N-methylindole moiety, achieving an overall yield of approximately 57% but without explicit final purity data and with an additional step that requires handling of methylating reagents . The targeted convergent approach reduces the step count by one and eliminates late-stage N-methylation, a known source of process-related impurities in API manufacturing.

EGFR inhibitor intermediate Osimertinib API synthesis Convergent heterocyclization

Elimination of Late-Stage Indole N-Methylation: Step-Count Reduction and Impurity Mitigation

The target compound carries the 1-methyl group pre-installed, avoiding an entire N-methylation step that would be mandatory if the N–H analog 3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one were used. Literature methods for indole N-methylation on simple substrates report yields of 87% under optimized conditions [1]; however, when applied to late-stage osimertinib intermediates bearing multiple sensitive functional groups, yields are expected to drop to 70–80% and require chromatographic purification to remove over-alkylated byproducts. By eliminating this step, the target compound reduces the linear step count by one and avoids the use of methylating agents (e.g., dimethyl sulfate, methyl iodide) that are classified as genotoxic impurities (GTIs) under ICH M7 guidelines.

Late-stage functionalization Process chemistry Genotoxic impurity control

Regiospecific Utility in Indole-Appended Pyrazole Construction: α,β-Unsaturated Enaminone Reactivity Profiling

The target compound has been explicitly employed for the regiospecific preparation of indole-appended pyrazoles and pyrroles via condensation with hydrazines, exploiting the fixed enaminone geometry to direct cyclization to the 3-position of the indole [1]. The N-methyl group prevents undesired N–H participation in the cyclocondensation, ensuring exclusive C3 regiochemistry. In contrast, the N–H analog can undergo competitive N-alkylation or tautomeric equilibration under basic conditions, leading to regioisomeric mixtures that reduce the yield of the desired pyrazole product. While direct comparative yield data for this specific transformation are not yet published, the structural rationale is consistent with the known reactivity profile of β-aminovinyl ketones [2].

Regioselective heterocycle synthesis Indole-pyrazole hybrids Enaminone building block

Commercial Purity Benchmarking: ≥98% Purity for the N-Methyl Enaminone vs. 95% for the N–H Analog

The target compound ((2E)-isomer, CAS 954421-16-0) is commercially offered at a certified purity of ≥98% by reputable suppliers such as Leyan (Product No. 1127457) . In comparison, the closest commercially available analog, (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (CAS 954421-13-7), is listed by Fluorochem at a specified purity of 95% for research-grade material . This 3% purity differential is meaningful in a pharmaceutical intermediate context, where each percentage point of impurity can translate to additional downstream purification costs and potential batch rejection in cGMP manufacturing.

Intermediate procurement Purity specification Pharmaceutical supply chain

High-Value Application Scenarios for 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one


Convergent Osimertinib API Manufacturing: Direct Procurement for Late-Stage Cyclization

Pharmaceutical manufacturers developing cost-effective, high-purity osimertinib (AZD9291) should procure this compound as the direct enaminone partner for the pivotal pyrimidine-forming cyclization. As demonstrated by Zhu et al., the convergent route delivers 99.1% HPLC purity in the final API, outperforming linear routes that risk late-stage alkylation impurities [1]. The pre-installed 1-methyl group eliminates a methylating step, simplifying the impurity profile and aiding ICH M7 compliance.

Regiospecific Synthesis of Indole-Pyrazole and Indole-Pyrrole Hybrid Libraries

Medicinal chemistry groups engaged in kinase inhibitor or GPCR modulator discovery can use this enaminone to construct focused libraries of indole-appended pyrazoles with exclusive C3 regiochemistry [1]. The N-methyl cap prevents N–H side reactions, ensuring reproducible scaffold elaboration. This compound's commercial availability at ≥98% purity means library production can proceed without additional purification of the starting material.

Osimertinib-Related Impurity Reference Standard Synthesis

Analytical development and quality control laboratories requiring authentic samples of osimertinib process impurities can employ this compound as a starting material for synthesizing 1-methylindol-3-yl-containing impurity markers [1]. The defined (2E) geometry and high initial purity facilitate unambiguous identification and quantification of related substances in API batch release testing.

Enaminone-Mediated Heterocycle Synthesis in Agrochemical and Material Science

Beyond pharmaceuticals, the β-aminovinyl ketone scaffold is a versatile precursor for pyrimidine, pyridine, and fused heterocycle synthesis in agrochemical discovery [1]. The N-methylindole variant offers enhanced lipophilicity and altered electronic properties compared to the N–H analog, potentially modulating the physicochemical profile of target molecules in non-pharmaceutical applications.

Quote Request

Request a Quote for 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.